Geranylcitronellol
Overview
Description
Geranylcitronellol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound is also recognized for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranylcitronellol can be synthesized through the reduction of geraniol. This process involves the use of enzymes such as old yellow enzyme (OYE) from yeast, which catalyzes the reduction of geraniol to citronellol . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes using immobilized enzymes. For instance, lipase-catalyzed esterification of geraniol and citronellol can be employed to produce terpenic esters, which are then hydrolyzed to yield this compound . This method is efficient and yields high purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form geranyl and citronellyl aldehydes.
Reduction: The reduction of geraniol to citronellol is a key reaction in the synthesis of this compound.
Esterification: this compound can react with fatty acids to form esters, which are used in the fragrance industry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enzymes such as old yellow enzyme (OYE) are used for the reduction of geraniol.
Esterification: Lipases such as Lipozyme TL IM® and Novozym 435® are used as biocatalysts.
Major Products:
Oxidation: Geranyl and citronellyl aldehydes.
Reduction: Citronellol.
Esterification: Geranyl and citronellyl alkanoates.
Scientific Research Applications
Geranylcitronellol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma and stability.
Mechanism of Action
Geranylcitronellol is similar to other monoterpenoid alcohols such as geraniol and citronellol. it is unique in its combined structural features and properties:
Geraniol: Known for its rose-like aroma, geraniol is used in perfumes and as a flavoring agent. It also has antimicrobial properties.
Citronellol: With a citrus-like aroma, citronellol is used in insect repellents and fragrances.
Uniqueness: this compound combines the floral aroma of geraniol with the citrus notes of citronellol, making it a versatile compound in the fragrance industry. Its dual functionality also enhances its therapeutic potential.
Comparison with Similar Compounds
- Geraniol
- Citronellol
- Linalool
- Nerol
Properties
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWFMIAGZQACFE-NWLVNBMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51446-64-1, 36237-66-8 | |
Record name | Geranylcitronellol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051446641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranylcitronellol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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